3-Cyclopropoxy-4-iodo-N-methylaniline
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Overview
Description
3-Cyclopropoxy-4-iodo-N-methylaniline is an organic compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-iodo-N-methylaniline involves several steps. One common method includes the reaction of 4-iodo-N-methylaniline with cyclopropyl alcohol in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture under reflux and using a solvent such as toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-4-iodo-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropoxy-4-iodo-N-methylaniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-iodo-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Cyclopropoxy-4-iodo-N-methylaniline can be compared with other similar compounds, such as:
3-Iodo-4-methylaniline: This compound lacks the cyclopropoxy group, making it less versatile in certain synthetic applications.
4-Iodo-N-methylaniline: Similar to 3-Iodo-4-methylaniline but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity.
Properties
Molecular Formula |
C10H12INO |
---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-iodo-N-methylaniline |
InChI |
InChI=1S/C10H12INO/c1-12-7-2-5-9(11)10(6-7)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
InChI Key |
RTOXFMGHGDDVRA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)I)OC2CC2 |
Origin of Product |
United States |
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